

Physical and chemical properties of 3-Hydroxy-4-iodobenzoic acid.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Hydroxy-4-iodobenzoic acid

Cat. No.: B1630420

[Get Quote](#)

An In-Depth Technical Guide to **3-Hydroxy-4-iodobenzoic Acid**: Properties, Synthesis, and Applications

Introduction

3-Hydroxy-4-iodobenzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a benzoic acid core substituted with both a hydroxyl and an iodine group, makes it a molecule of significant interest in synthetic organic chemistry. The interplay of its functional groups—a carboxylic acid, a phenolic hydroxyl group, and an iodine atom on the aromatic ring—renders it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, and discusses its potential applications, particularly in the realm of drug discovery and development. The unique electronic and steric properties imparted by the iodine substituent, combined with the reactivity of the hydroxyl and carboxyl moieties, offer a rich landscape for chemical transformations.

Physicochemical Properties

The physical and chemical properties of **3-Hydroxy-4-iodobenzoic acid** are fundamental to its handling, storage, and application in synthetic protocols. These properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ IO ₃	[1]
Molecular Weight	264.02 g/mol	[1][2]
Appearance	White to off-white or pale-yellow solid, powder, or crystal.	[3][4]
Melting Point	225-229 °C	[1][4]
Boiling Point	319.8 °C at 760 mmHg (Predicted)	[1][4]
Density	2.15 g/cm ³ (Predicted)	[1][4]
pKa	3.90 ± 0.10 (Predicted)	[1]
Storage Temperature	Room temperature, in an inert atmosphere. It is noted to be light-sensitive.	[1]

Chemical Profile and Reactivity

The chemical behavior of **3-Hydroxy-4-iodobenzoic acid** is dictated by its three key functional groups: the carboxylic acid, the hydroxyl group, and the carbon-iodine bond. This trifunctional nature makes it a valuable intermediate in multi-step syntheses.

- **Carboxylic Acid Group:** This group readily undergoes typical reactions such as esterification, amidation, and reduction to an alcohol. Its acidity, reflected in the predicted pKa of 3.90, is a key characteristic.[1]
- **Hydroxyl Group:** The phenolic hydroxyl group can be alkylated or acylated and influences the electronic properties of the aromatic ring.
- **Iodine Atom:** The iodine atom is an excellent leaving group in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5][6] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the 4-position, a cornerstone of modern pharmaceutical synthesis.[5][6]

The interplay of these groups allows for selective modification, making **3-Hydroxy-4-iodobenzoic acid** a versatile scaffold for building molecular complexity.

Caption: Key reactive sites of **3-Hydroxy-4-iodobenzoic acid**.

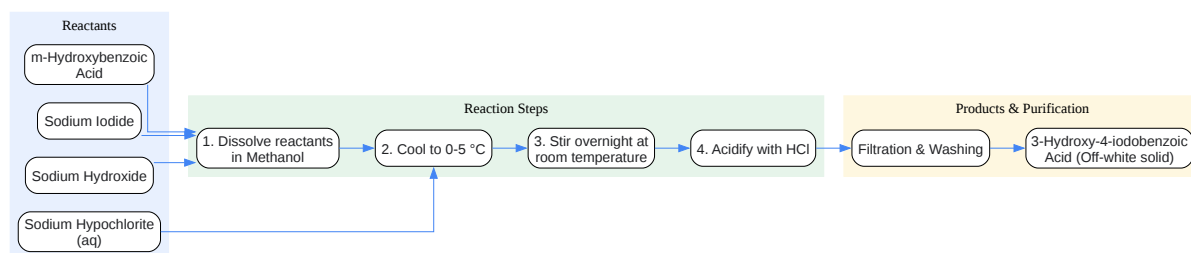
Spectroscopic Characterization

While a complete set of publicly available spectra is not provided in the search results, the expected spectroscopic features can be inferred based on its structure and data from similar compounds.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with their chemical shifts and coupling patterns determined by the positions of the hydroxyl, iodo, and carboxyl groups. A broad singlet corresponding to the acidic proton of the carboxylic acid and another for the phenolic proton would also be anticipated.
- ¹³C NMR: The carbon NMR would display seven unique signals: one for the carboxyl carbon, and six for the aromatic carbons, each with a chemical shift influenced by the attached substituents.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and another for the phenolic O-H stretch (~3200-3600 cm⁻¹). A strong C=O stretching vibration for the carboxylic acid would appear around 1700 cm⁻¹.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecule's mass. High-resolution mass spectrometry would confirm the elemental composition. Predicted data shows a monoisotopic mass of 263.92834 Da.[\[7\]](#)

Synthesis Protocol

A common and efficient method for the synthesis of **3-Hydroxy-4-iodobenzoic acid** is through the iodination of m-hydroxybenzoic acid.[\[3\]](#)



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Hydroxy-4-iodobenzoic acid**.

Detailed Experimental Procedure

The following protocol is adapted from a general procedure for the synthesis of **3-Hydroxy-4-iodobenzoic acid**.^[3]

- **Reaction Setup:** To a solution of 3-hydroxybenzoic acid (69.1 g, 0.5 mol) in 700 mL of methanol, add sodium hydroxide (21.0 g, 0.52 mol) and sodium iodide (78.7 g, 0.52 mol).
- **Initiation:** Cool the reaction mixture to 0 °C in an ice bath.
- **Iodination:** Slowly add aqueous sodium hypochlorite (0.52 mol) dropwise to the mixture, ensuring the temperature is maintained between 0-5 °C.
- **Reaction Progression:** Continue stirring the reaction mixture at 0-5 °C for 2 hours. Afterwards, allow the mixture to warm to room temperature and continue stirring overnight.
- **Workup:** After the reaction is complete, remove the methanol by rotary evaporation. Acidify the remaining aqueous mixture with concentrated hydrochloric acid, which will cause the

product to precipitate.

- Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid with water to remove any remaining salts and acids.
- Drying: Dry the product to obtain **3-Hydroxy-4-iodobenzoic acid** as an off-white solid. The reported yield for this procedure is approximately 92%.[\[3\]](#)

Applications in Drug Development

While specific drugs containing the **3-Hydroxy-4-iodobenzoic acid** moiety are not detailed in the provided search results, its value lies in its role as a versatile intermediate. Iodinated aromatic compounds are crucial in pharmaceutical synthesis, primarily due to their utility in cross-coupling reactions to build complex molecular scaffolds.[\[6\]](#) The ability to introduce new functionalities at the iodine-bearing position is a powerful tool for medicinal chemists in lead optimization and the development of new chemical entities.[\[5\]](#) For instance, similar iodobenzoic acids serve as precursors in the synthesis of anti-inflammatory agents and diagnostic imaging agents.[\[5\]](#)

Safety and Handling

3-Hydroxy-4-iodobenzoic acid is classified as an irritant and is toxic if swallowed.[\[2\]](#)[\[4\]](#)

- Hazard Codes: T (Toxic), Xi (Irritant).[\[1\]](#)[\[4\]](#)
- Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[\[2\]](#)
- Precautionary Statements: P280 (Wear protective gloves/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[2\]](#)
- Personal Protective Equipment (PPE): Appropriate PPE includes safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[\[8\]](#)[\[9\]](#)

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.^{[8][9][10][11]}

Conclusion

3-Hydroxy-4-iodobenzoic acid is a valuable and versatile chemical intermediate. Its well-defined physical properties and the predictable reactivity of its functional groups make it a reliable building block for organic synthesis. The straightforward synthetic route from readily available starting materials adds to its appeal. For researchers in drug discovery and materials science, the ability to leverage the reactivity of the iodo, hydroxyl, and carboxyl groups provides a robust platform for the design and synthesis of novel and complex molecules. Proper handling and adherence to safety protocols are essential when working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hydroxy-4-iodobenzoic acid Nine Chongqing Chemdad Co. , Ltd [chemdad.com]
- 2. 3-羟基-4-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. 3-Hydroxy-4-iodobenzoic acid | 58123-77-6 [chemicalbook.com]
- 4. 3-Hydroxy-4-iodobenzoic Acid CAS 58123-77-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. PubChemLite - 3-hydroxy-4-iodobenzoic acid (C7H5IO3) [pubchemlite.lcsb.uni.lu]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. SDS of 3-Hydroxy-4-iodobenzoic acid, Safety Data Sheets, CAS 58123-77-6 - chemBlink [chemblink.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]

- To cite this document: BenchChem. [Physical and chemical properties of 3-Hydroxy-4-iodobenzoic acid.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630420#physical-and-chemical-properties-of-3-hydroxy-4-iodobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com